molecular formula C23H21FN6O3 B11269980 3-(4-ethoxyphenyl)-9-[(4-fluorophenyl)methyl]-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione

3-(4-ethoxyphenyl)-9-[(4-fluorophenyl)methyl]-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione

Cat. No.: B11269980
M. Wt: 448.4 g/mol
InChI Key: YRPRSHSKMVVTNV-UHFFFAOYSA-N
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Description

3-(4-ethoxyphenyl)-9-[(4-fluorophenyl)methyl]-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes ethoxyphenyl and fluorophenyl groups attached to a triazolopyrimidine core

Preparation Methods

The synthesis of 3-(4-ethoxyphenyl)-9-[(4-fluorophenyl)methyl]-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione typically involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-(4-ethoxyphenyl)-9-[(4-fluorophenyl)methyl]-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation .

Comparison with Similar Compounds

Similar compounds include other triazolopyrimidines with different substituents. For example:

  • 3-(4-methoxyphenyl)-9-[(4-chlorophenyl)methyl]-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione
  • 3-(4-ethoxyphenyl)-9-[(4-bromophenyl)methyl]-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione

The uniqueness of 3-(4-ethoxyphenyl)-9-[(4-fluorophenyl)methyl]-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione lies in its specific substituents, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C23H21FN6O3

Molecular Weight

448.4 g/mol

IUPAC Name

8-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione

InChI

InChI=1S/C23H21FN6O3/c1-4-33-17-11-7-15(8-12-17)19-25-26-22-29(13-14-5-9-16(24)10-6-14)18-20(30(19)22)27(2)23(32)28(3)21(18)31/h5-12H,4,13H2,1-3H3

InChI Key

YRPRSHSKMVVTNV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CC5=CC=C(C=C5)F)C(=O)N(C(=O)N4C)C

Origin of Product

United States

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